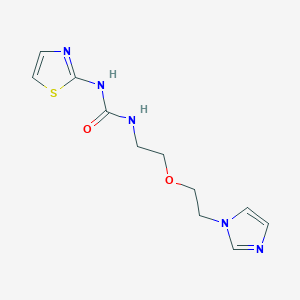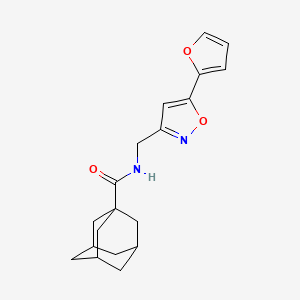
(3r,5r,7r)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Novel Derivatives
Novel Benzimidazole and Oxadiazole Derivatives : A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing an adamantane moiety were synthesized. These compounds demonstrate the versatility of adamantane derivatives in creating novel molecules with potential biological activity (Soselia et al., 2020).
Antimicrobial Activity : N′-Heteroarylidene-1-adamantylcarbohydrazides and 1,3,4-oxadiazoline analogs were prepared and showed good in vitro activity against a panel of bacteria and the fungus Candida albicans, highlighting the potential of adamantane derivatives in antimicrobial applications (El-Emam et al., 2012).
Understanding Molecular Interactions
- Quantitative Assessment of Noncovalent Interactions : The study of adamantane-1,3,4-thiadiazole hybrid derivatives provided insights into intra- and intermolecular interactions, which are crucial for designing molecules with desired properties and activities (El-Emam et al., 2020).
Antiviral Applications
- Nifurtimox–Adamantane Adducts : The synthesis and pharmacological evaluation of adamantane hydrazones and carboxamides demonstrated interesting profiles in terms of trypanocidal activity, suggesting the potential of adamantane derivatives in antiviral and antiparasitic therapy (Foscolos et al., 2019).
Structural Analysis and Synthesis Techniques
Synthesis and Characterization of Polyamides : New polyamides containing adamantyl moieties were synthesized, illustrating the incorporation of adamantane into polymers to enhance material properties such as thermal stability and mechanical strength (Chern et al., 1998).
Furan-based Poly(esteramide)s : This study focused on the synthesis of polyesteramides from biobased diesters and diamines, incorporating furan units alongside adamantane, highlighting the adaptability of adamantane derivatives in creating novel polymeric materials (Triki et al., 2013).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(19-8-12-4-13(9-19)6-14(5-12)10-19)20-11-15-7-17(24-21-15)16-2-1-3-23-16/h1-3,7,12-14H,4-6,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIPXULYOAJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
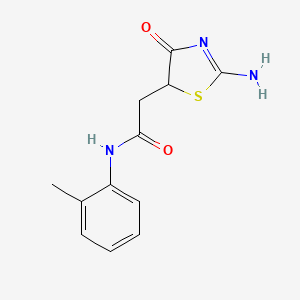

![2-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2507197.png)
![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2507200.png)
![2-[(4-Chlorophenyl)methyl]benzotriazole](/img/structure/B2507201.png)
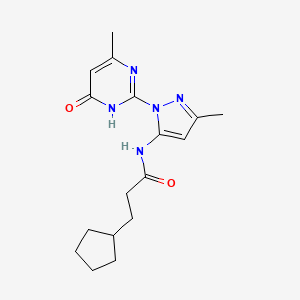
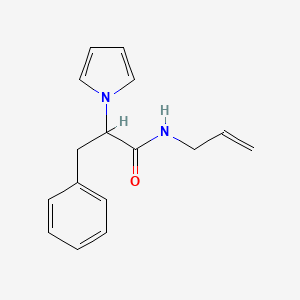
![3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2507206.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507209.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

